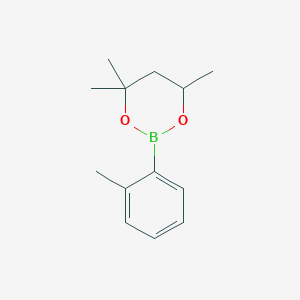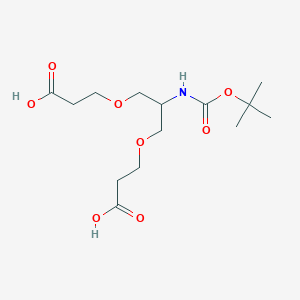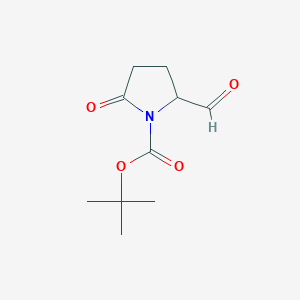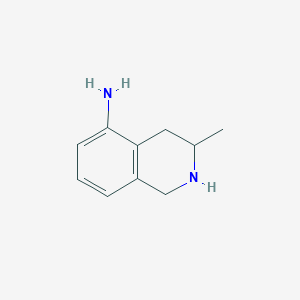
3-甲基-1,2,3,4-四氢异喹啉-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is an organic compound . It belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is represented by the InChI code: 1S/C10H14N2/c1-7-5-9-8 (6-12-7)3-2-4-10 (9)11/h2-4,7,12H,5-6,11H2,1H3 . The molecular weight of this compound is 162.23 .It is stored at room temperature . The IUPAC name for this compound is 3-methyl-1,2,3,4-tetrahydro-5-isoquinolinamine .
科学研究应用
Neurodegenerative Disease Research
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has been studied for its potential role in neurodegenerative diseases. It’s structurally similar to compounds that have been shown to modulate neurotransmitter systems, which are often implicated in diseases like Parkinson’s and Alzheimer’s .
Synthetic Intermediate
This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its structure is versatile for chemical modifications, making it a useful starting point for synthesizing a variety of pharmacologically active agents .
Biological Activity Profiling
Due to its structural features, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a prime candidate for biological activity profiling. It can be used to explore structure-activity relationships (SAR) and understand how changes in its structure can affect biological activity .
Catalyst Development
Research has been conducted on using derivatives of tetrahydroisoquinoline, including 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, as ligands in catalyst development. These catalysts can be applied in various chemical reactions, including asymmetric synthesis .
Environmental Toxin Studies
Studies have indicated that certain tetrahydroisoquinoline derivatives may be formed endogenously as a response to environmental toxins. This compound can be used to study the biochemical pathways involved in this process and its implications for diseases like Parkinson’s .
Pharmacological Research
The compound’s ability to interact with various receptors and enzymes makes it a subject of interest in pharmacological research. It can be used to develop drugs with potential applications in treating addiction, depression, and other mental health disorders .
Material Science
In material science, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be utilized in the synthesis of novel organic materials. Its incorporation into polymers or small molecule arrays can lead to materials with unique electrical or optical properties .
Machine Learning Model Training
With the rise of artificial intelligence in drug discovery, this compound’s diverse range of activities makes it a valuable data point for training predictive machine-learning models. These models can predict the biological activity of novel compounds .
安全和危害
The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
作用机制
Target of Action
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a type of isoquinoline alkaloid, which is a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds, including this one, can interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
属性
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZYFYVPRWQFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

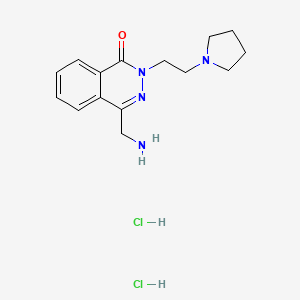

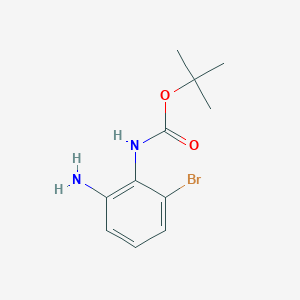
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
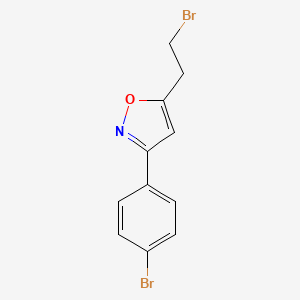
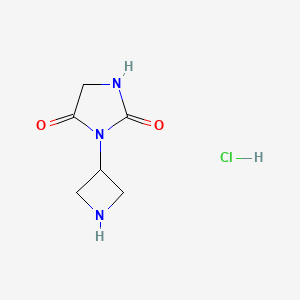
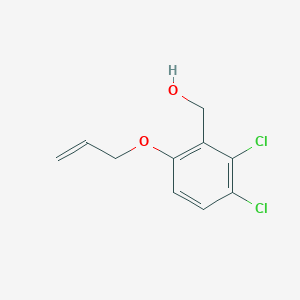
![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)
